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Compound Name: N-Benzylglycine ethyl ester

Cat. No.: B167273 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzylglycine and its derivatives are valuable N-alkylated amino acid analogs

that serve as crucial building blocks in organic synthesis and medicinal chemistry.[1] Their

incorporation into peptide sequences can significantly alter conformational stability, receptor

binding affinity, and metabolic resistance.[1] These compounds are useful as intermediates for

pharmaceuticals and photographic chemicals.[2] This document provides detailed experimental

procedures for the synthesis of N-benzylglycine derivatives through various established

methods, including reductive amination and direct N-alkylation.

Method 1: Reductive Amination of Glycine
Derivatives with Benzaldehyde Derivatives
Reductive amination is a versatile and widely used method for preparing N-benzylglycine

derivatives. The reaction proceeds through the formation of a Schiff base intermediate from a

glycine derivative and a benzaldehyde derivative, which is then reduced in situ to the desired

N-benzylated product.[2][3] This method offers good control and often results in high yields.[2]

Common reducing agents include sodium borohydride, sodium cyanoborohydride (NaBH₃CN),

and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

Experimental Protocol: Synthesis of N-Benzylglycine via
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This protocol is adapted from a general procedure for the reductive amination of amines.[3]

Materials:

Glycine (or a glycine ester derivative)

Benzaldehyde (or a substituted benzaldehyde derivative)

Methanol

Sodium Borohydride (NaBH₄)

Acetic Acid

Sodium Hydroxide (NaOH) solution (for workup)

Dichloromethane or Ethyl Acetate (for extraction)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask, dissolve the glycine derivative (1 equivalent) and the benzaldehyde

derivative (1 equivalent) in methanol.

Stir the solution at room temperature for 30 minutes to facilitate the formation of the Schiff

base (or the corresponding iminium ion).

Cool the reaction mixture in an ice bath to 0-5 °C.

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Acetic

acid can be added to the reaction mixture to facilitate the reduction.[3]

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The

reaction is typically complete within 2-6 hours.[2]
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Once the reaction is complete, carefully quench any excess reducing agent by the slow

addition of water.

Adjust the pH of the solution to basic (pH > 9) using an aqueous solution of NaOH to

precipitate the product if it is a free acid, or to prepare for extraction if it is an ester.

If the product is an ester, extract the aqueous layer with an organic solvent such as

dichloromethane or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield the pure N-benzylglycine derivative.

Data Summary: Reductive Amination
Starting Amine

Starting
Aldehyde

Reducing
System

Yield Reference

Glycine

Derivatives

Benzaldehyde

Derivatives
Pd/C, H₂ High Yield [2]

Heterocyclic

Amines
Arylaldehydes

NaBH₄ / Acetic

Acid
50-75% [3]
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Caption: Workflow for the synthesis of N-benzylglycine derivatives via reductive amination.
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Method 2: N-Alkylation of Glycine Ethyl Ester with
Benzyl Chloride
Direct N-alkylation of glycine esters with benzyl halides is a straightforward approach to

synthesizing N-benzylglycine esters.[5] This method typically requires a base to neutralize the

hydrogen halide formed during the reaction. A common challenge is the potential for over-

alkylation, leading to the formation of N,N-dibenzylglycine ethyl ester.[5] Careful control of

reaction conditions, such as temperature and stoichiometry, can minimize this side product.

Experimental Protocol: Synthesis of N-Benzylglycine
Ethyl Ester
This protocol is based on an optimized procedure for the N-alkylation of glycine ethyl ester

hydrochloride.[5]

Materials:

Glycine ethyl ester hydrochloride

Triethylamine (TEA)

Ethanol

Benzyl chloride

Anhydrous Magnesium Sulfate

Standard laboratory glassware for reflux and distillation

Procedure:

To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol

(200 mL).

Heat the mixture to reflux and maintain for 1 hour. A white precipitate (triethylamine

hydrochloride) will form.
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Cool the mixture and filter off the solid precipitate.

Add an additional 20.0 g of triethylamine to the filtrate.

Cool the filtrate to 0-5 °C in an ice bath.

Slowly add benzyl chloride (27.8 g) dropwise to the cooled, stirred solution.

After the addition is complete, warm the reaction mixture to 40 °C and maintain for 4 hours.

Upon completion, filter the reaction mixture to remove any further precipitate.

Wash the filtrate with water until the aqueous layer is neutral.

Dry the organic layer with anhydrous magnesium sulfate, then filter.

Remove the solvent (ethanol) by rotary evaporation.

Purify the resulting residue by distillation under reduced pressure. Collect the fraction at 139-

142 °C (at 100°C vacuum) to obtain N-benzylglycine ethyl ester as a pale yellow oily liquid.

[5]

Data Summary: N-Alkylation
Starting
Material

Alkylatin
g Agent

Base Solvent
Temperat
ure

Yield
Referenc
e

Glycine

ethyl ester

HCl

Benzyl

chloride

Triethylami

ne
Ethanol 40 °C 80.3% [5]

Benzylami

ne

Ethyl

bromoacet

ate

Diisopropyl

ethylamine

Dichlorome

thane
25-28 °C 97.7% [6]
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Caption: Workflow for the synthesis of N-benzylglycine ethyl ester via N-alkylation.
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Method 3: Green Synthesis from Chloroacetic Acid
A more environmentally friendly, or "green," approach involves the reaction of an amine with

chloroacetic acid in water, avoiding the use of toxic organic solvents.[7][8] This method is

effective for synthesizing various N-substituted glycine derivatives.

Experimental Protocol: Green Synthesis of N-Alkyl
Glycines
This protocol is a general procedure for the synthesis of N-substituted glycines in an aqueous

medium.[7][8]

Materials:

Alkyl Amine (e.g., Benzylamine)

Chloroacetic Acid

Water

Hydrochloric Acid (HCl, 1 M)

Acetone

Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

Prepare a solution of chloroacetic acid (10 mmol, 0.945 g) in 3 mL of water in a flask placed

in an ice bath.

In a separate container, prepare a solution of the alkyl amine (e.g., benzylamine, 22 mmol) in

3 mL of cold water.

Add the amine solution dropwise to the stirred chloroacetic acid solution in the ice bath.

Continue stirring the reaction mixture constantly for 24 hours, allowing it to gradually warm to

room temperature.
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After 24 hours, remove the water completely using a rotary evaporator until a white

precipitate is observed.

Wash the resulting chloride salt with pure acetone several times to remove unreacted

starting materials and byproducts.

Acidify the washed product with HCl (1 M) to a pH of 2.

Allow the final product to crystallize by slow evaporation at room temperature.

Recrystallization from HCl (1 M) can be performed for further purification.[7]

Data Summary: Green Synthesis
Amine Reagent Solvent

Reaction
Time

Key Feature Reference

Alkyl Amines
Chloroacetic

Acid
Water 24 h

Avoids toxic

solvents
[7][8]
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Caption: Workflow for the green synthesis of N-substituted glycines in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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